FFN102

Vue d'ensemble

Description

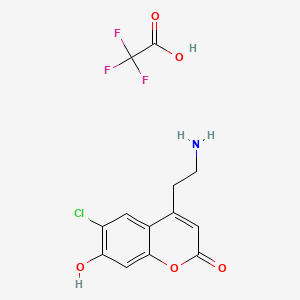

FFN-102 (sel de trifluoroacétate) est un faux neurotransmetteur fluorescent qui est un substrat pour le transporteur de dopamine et le transporteur vésiculaire de monoamines 2. Il s'agit d'une sonde fluorescente dépendante du pH qui marque les corps cellulaires de la dopamine, les axones et les terminaisons présynaptiques. Ce composé est utilisé pour surveiller l'exocytose de la dopamine et a un pKa de 6,2 .

Méthodes De Préparation

La préparation de FFN-102 (sel de trifluoroacétate) implique la synthèse de 4-(2-aminoéthyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one, qui est ensuite réagie avec l'acide trifluoroacétique pour former le sel de trifluoroacétate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide ou le diméthylsulfoxyde, et le produit est obtenu sous forme de solide cristallin .

Analyse Des Réactions Chimiques

FFN-102 (sel de trifluoroacétate) subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.

Substitution : Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.

Applications de recherche scientifique

FFN-102 (sel de trifluoroacétate) présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme sonde fluorescente pour étudier les réactions chimiques et les interactions.

Biologie : Ce composé est utilisé pour marquer et surveiller les corps cellulaires de la dopamine, les axones et les terminaisons présynaptiques.

Médecine : Il est utilisé dans la recherche pour comprendre les processus et les troubles liés à la dopamine.

Industrie : FFN-102 est utilisé dans le développement de sondes fluorescentes et de capteurs pour diverses applications.

Mécanisme d'action

FFN-102 (sel de trifluoroacétate) exerce ses effets en agissant comme un substrat pour le transporteur de dopamine et le transporteur vésiculaire de monoamines 2. Il marque les corps cellulaires de la dopamine, les axones et les terminaisons présynaptiques, permettant aux chercheurs de surveiller l'exocytose de la dopamine. La fluorescence du composé est dépendante du pH, avec des spectres d'excitation de 340 et 370 nm à différentes valeurs de pH, et un spectre d'émission de 453 nm .

Applications De Recherche Scientifique

FFN-102 (trifluoroacetate salt) has several scientific research applications:

Chemistry: It is used as a fluorescent probe to study chemical reactions and interactions.

Biology: This compound is used to label and monitor dopamine cell bodies, axons, and presynaptic terminals.

Medicine: It is used in research to understand dopamine-related processes and disorders.

Industry: FFN-102 is used in the development of fluorescent probes and sensors for various applications.

Mécanisme D'action

FFN-102 (trifluoroacetate salt) exerts its effects by acting as a substrate for the dopamine transporter and vesicular monoamine transporter 2. It labels dopamine cell bodies, axons, and presynaptic terminals, allowing researchers to monitor dopamine exocytosis. The compound’s fluorescence is pH-dependent, with excitation spectra of 340 and 370 nm at different pH values, and an emission spectrum of 453 nm .

Comparaison Avec Des Composés Similaires

FFN-102 (sel de trifluoroacétate) est unique par rapport aux autres composés similaires en raison de ses propriétés de fluorescence spécifiques et de sa capacité à marquer les cellules dopaminergiques. Parmi les composés similaires, citons :

FFN-200 : Un autre faux neurotransmetteur fluorescent avec des propriétés de fluorescence différentes.

FFN-511 : Un composé ayant des applications similaires mais une structure chimique et des propriétés différentes.

Trifluoroacétate de sodium : Un composé apparenté utilisé dans différentes applications, telles que les réactions de trifluorométhylation

Activité Biologique

FFN102, a pH-responsive fluorescent false neurotransmitter (FFN), is primarily utilized in neuroscience to visualize and study dopamine neurotransmission. This compound mimics the behavior of dopamine in the brain, allowing researchers to investigate synaptic activity and release mechanisms with high specificity and sensitivity.

Chemical Structure and Properties:

- Chemical Name: 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate

- CAS Number: 1883548-92-2

- Purity: ≥99%

- Excitation Maxima: 340 nm (pH 5), 370 nm (pH 7.5)

- Emission Maximum: 435 nm (both pH levels)

This compound acts as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Its fluorescence increases significantly when it transitions from the acidic environment of synaptic vesicles (approximately pH 5.6) to the neutral extracellular space (pH 7.4), enabling the detection of dopamine release during synaptic activity .

Biological Activity and Applications

This compound has been demonstrated to effectively label dopaminergic neurons and their synaptic terminals, providing insights into dopamine release dynamics in various brain regions, particularly in the striatum and globus pallidus externus (GPe).

Key Findings from Research Studies

-

Dopamine Release Measurement :

- This compound enables optical measurement of dopamine release at individual synapses, allowing for real-time monitoring of neurotransmitter dynamics during stimulation .

- In studies using mouse brain slices, this compound exhibited prolonged fluorescence decay during activity-dependent dopamine release, indicating its utility in assessing DAT activity .

- Comparative Studies :

- Functional Testing :

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate |

| CAS Number | 1883548-92-2 |

| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) |

| Emission Maximum | 435 nm |

| Selectivity | High selectivity for DAT and VMAT2 |

| Biological Activity | Optical measurement of dopamine release |

| Application | Visualization of dopaminergic synapses |

Case Studies

-

Study on Synaptic Release Dynamics :

- In a study published in eLife, this compound was used to measure calcium-dependent fluorescence transients during electrical stimulation in both striatal and GPe neurons. Results indicated that while striatal responses were robust, GPe responses were smaller but highlighted specific hotspots of activity .

- Dopamine Transporter Interaction :

Q & A

Basic Research Questions

Q. How is FFN102 experimentally applied to visualize dopaminergic synapses and measure neurotransmitter release?

this compound is a pH-sensitive fluorescent false neurotransmitter that labels dopamine (DA) neurons via selective uptake by the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Methodologically, researchers incubate acute brain slices or live tissue with this compound (e.g., 15 μM for 10–30 minutes) to allow uptake into synaptic vesicles. Fluorescence imaging (e.g., confocal or two-photon microscopy) is then used to track this compound destaining (fluorescence loss) upon electrical or KCl-induced stimulation, which correlates with DA release . Co-staining with activity-dependent dyes like FM 1-43 enables identification of active synaptic terminals through colocalization analysis .

Q. What experimental controls are critical for validating this compound specificity in dopaminergic systems?

Key controls include:

- Pharmacological blockade : Using DAT inhibitors (e.g., nomifensine) or VMAT2 inhibitors (e.g., reserpine) to confirm this compound uptake depends on these transporters .

- Action potential independence : Applying tetrodotoxin (TTX) to isolate action potential-independent DA release, as seen in soma-dendritic regions .

- Substrate specificity tests : Comparing this compound labeling in noradrenergic neurons (which lack DAT) to rule out cross-reactivity with norepinephrine transporters (NET) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-derived DA release kinetics under different pharmacological conditions?

Inconsistencies, such as accelerated this compound release with IGF-1R antagonist AG1024 versus slowed release with IGF-1 agonist des(1-3)IGF-1 , require multi-modal validation. For example:

- Cross-validation with voltammetry : Use carbon-fiber electrodes to measure endogenous DA release kinetics alongside this compound fluorescence changes .

- Quantitative analysis of destaining rates : Normalize fluorescence loss to baseline and control for pH shifts (this compound fluoresces more brightly at neutral pH, e.g., during exocytosis) .

- Statistical modeling : Apply time-series regression to distinguish between spontaneous and stimulated release components .

Q. What methodologies optimize this compound use in studying synaptic plasticity or disease models?

- Chronic perturbation models : Combine this compound imaging in transgenic mice (e.g., Parkinson’s disease models) with behavioral assays to correlate synaptic DA dynamics with motor deficits .

- High-resolution z-stack imaging : Use ImageJ macros or MATLAB scripts (e.g., from Sulzer Lab) to correct axial drift and improve signal-to-noise ratio in this compound/FM 1-43 colocalization studies .

- pH calibration : Perform in situ pH calibration using ionophores (e.g., nigericin) to account for fluorescence variability across vesicular compartments .

Q. How does this compound compare to other fluorescent tracers (e.g., FFN202, FM dyes) in multiplexed imaging setups?

- Selectivity profiling : this compound is DAT-specific, while FFN202 exhibits partial NET uptake, enabling differential labeling of DA vs. NE neurons .

- Spectral compatibility : this compound’s emission spectrum (e.g., ~450–550 nm) allows pairing with GFP or Alexa Fluor 488 in dual-channel imaging .

- Functional complementarity : FM dyes (e.g., FM 1-43) report vesicle recycling, whereas this compound directly tracks DA-like release, providing dual readouts of synaptic activity .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based experiments?

- Standardized loading : Use 50 μM this compound for 30 minutes in acute slices, followed by ACSF washes to reduce background .

- Temperature control : Maintain imaging chambers at 32–34°C to preserve tissue viability and transporter activity .

- Data transparency : Report raw fluorescence values, normalization methods, and inclusion/exclusion criteria for puncta analysis to mitigate selection bias .

Q. How should researchers address this compound’s partial replacement of endogenous dopamine in vesicles?

this compound competes with DA for VMAT2 uptake, displacing ~10% of endogenous DA in PC12 cells . To mitigate functional interference:

- Low-dose protocols : Use ≤15 μM this compound to minimize displacement .

- Electrochemical validation : Pair this compound imaging with amperometry to quantify residual DA release capacity .

Q. Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing this compound time-lapse data?

- Destaining curve fitting : Apply exponential decay models (e.g., F(t) = F₀e⁻ᵏᵗ) to estimate release rate constants (k) .

- Error propagation : Include uncertainties from background subtraction, photobleaching, and pH variability in final calculations .

Q. How to contextualize this compound findings within broader neurochemical mechanisms?

Propriétés

IUPAC Name |

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXKAKVMJGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.